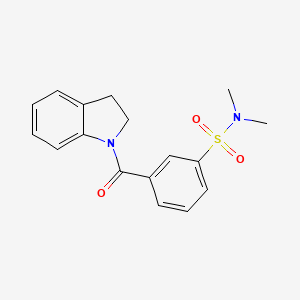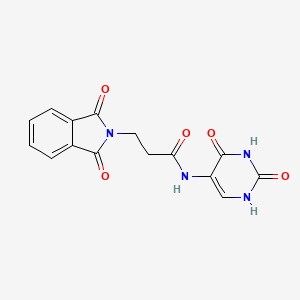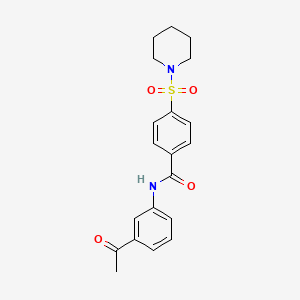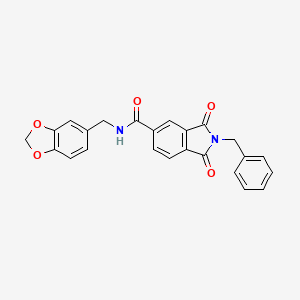![molecular formula C19H22Cl2N2O3S B3505703 1-(2,5-dichlorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3505703.png)
1-(2,5-dichlorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(2,5-dichlorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMPP and is a piperazine derivative. DMPP has been studied for its potential use in the treatment of diseases such as cancer, inflammation, and pain.
Wirkmechanismus
The mechanism of action of DMPP is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as phosphodiesterases and cyclooxygenases. These enzymes are involved in various cellular processes such as inflammation and cell growth. By inhibiting these enzymes, DMPP may prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects. In cancer research, DMPP has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMPP has also been shown to inhibit the migration and invasion of cancer cells. In addition, DMPP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMPP has also been studied for its potential use as a painkiller.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPP in lab experiments is its potential use in the treatment of cancer, inflammation, and pain. DMPP has been shown to have anti-cancer and anti-inflammatory effects, as well as potential use as a painkiller. However, one limitation of using DMPP in lab experiments is its potential toxicity. DMPP has been shown to have toxic effects on some cell lines, and further studies are needed to determine its safety for use in humans.
Zukünftige Richtungen
There are several future directions for the study of DMPP. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and pain. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, further studies are needed to determine its safety for use in humans and to develop more effective synthesis methods for DMPP.
Wissenschaftliche Forschungsanwendungen
DMPP has been studied for its potential use in the treatment of cancer, inflammation, and pain. In cancer research, DMPP has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. DMPP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DMPP has been studied for its potential use as a painkiller.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-10-18(26-3)19(11-14(13)2)27(24,25)23-8-6-22(7-9-23)17-12-15(20)4-5-16(17)21/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSVGVMUOLDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3505632.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-furoate](/img/structure/B3505637.png)

![3-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3505647.png)
![4-{[(2-furylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3505656.png)
![4-chloro-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3505658.png)


![1-{2-[(4-benzoylbenzyl)oxy]phenyl}ethanone](/img/structure/B3505663.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B3505667.png)
![2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3505678.png)
![4-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B3505688.png)

![2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B3505704.png)